2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring with a piperidine moiety, further substituted with a fluoro-methoxybenzenesulfonyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-14-4-3-9-21-19(14)26-13-15-7-10-22(11-8-15)27(23,24)18-12-16(20)5-6-17(18)25-2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLAYQNVRCLNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonylated piperidine.
Coupling with Pyridine: The sulfonylated piperidine is then coupled with 3-methylpyridine through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(5-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- 2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-4-methylpyridine
Uniqueness
The presence of both the fluoro and methoxy groups on the benzenesulfonyl moiety, combined with the piperidine and pyridine rings, gives 2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine unique chemical properties. These properties include enhanced reactivity and potential for specific biological interactions, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
